5-Fluorobenzofuran

Serotonin Transporter 5-HT1A Receptor Dual Ligand

5-Fluorobenzofuran (CAS 24410-59-1) is a benzofuran derivative with a fluorine atom at the 5-position. It serves as a critical synthetic intermediate for a class of N-aryloxyethylindolylalkylamine molecules that have demonstrated dual affinity for the 5-HT1A receptor and the serotonin transporter (5-HTT).

Molecular Formula C8H5FO
Molecular Weight 136.12 g/mol
CAS No. 24410-59-1
Cat. No. B042319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorobenzofuran
CAS24410-59-1
Molecular FormulaC8H5FO
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1F
InChIInChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
InChIKeyFTVHMXRCGNWCOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorobenzofuran (CAS 24410-59-1): A Fluorinated Heterocyclic Building Block with Verified Dual 5-HT1A/5-HTT Affinity in Its Derivatives


5-Fluorobenzofuran (CAS 24410-59-1) is a benzofuran derivative with a fluorine atom at the 5-position. It serves as a critical synthetic intermediate for a class of N-aryloxyethylindolylalkylamine molecules that have demonstrated dual affinity for the 5-HT1A receptor and the serotonin transporter (5-HTT) . The presence of the fluorine atom significantly influences the compound's physicochemical properties, such as lipophilicity (XLogP3 = 2.4) and electronic structure, which are crucial for its biological activity and further functionalization .

Why 5-Fluorobenzofuran (CAS 24410-59-1) Cannot Be Replaced by Other 5-Halogenated or 5-Substituted Benzofurans


Simple substitution of the 5-fluorine atom with other halogens (e.g., chlorine, bromine) or substituents (e.g., methyl, methoxy) significantly alters the compound's electronic profile, metabolic stability, and binding affinity in target assays. Fluorine's unique size, electronegativity, and the strength of the C–F bond impart distinct pharmacokinetic and target engagement properties that are not replicated by other substituents [1]. For instance, fluorinated benzofuran derivatives have been shown to exhibit superior anti-inflammatory and anticancer activity in structure-activity relationship (SAR) studies, with fluorine enhancing biological effects more than bromine or hydroxyl groups [2].

Quantitative Differentiation of 5-Fluorobenzofuran (CAS 24410-59-1) from Its Analogs


Superior Serotonin Transporter (5-HTT) Binding Affinity of 5-Fluorobenzofuran-Derived Dual Ligands vs. Non-Fluorinated Analogs

Derivatives of 5-fluorobenzofuran exhibit low nanomolar Ki values at the serotonin transporter, enabling dual 5-HT1A/5-HTT activity. In a series reported by Venkatesan et al., the 5-fluorobenzofuran-based compound 34 displayed a Ki of 0.5 nM for the serotonin transporter, which is a 60-fold improvement over the non-fluorinated parent scaffold's Ki of approximately 30 nM [1]. This represents a quantified 60x potency enhancement directly attributable to the fluorinated core.

Serotonin Transporter 5-HT1A Receptor Dual Ligand Binding Affinity

Enhanced Anti-Inflammatory Potency vs. Non-Fluorinated Benzofuran Derivatives in Zymosan-Induced Air Pouch Model

Fluorinated benzofuran derivatives demonstrate significantly greater inhibition of cyclooxygenase (COX) activity and superior in vivo anti-inflammatory effects. A study comparing fluorinated vs. non-fluorinated benzofuran compounds found that the presence of fluorine enhanced the anti-inflammatory effect in a zymosan-induced air pouch model, with a notable reduction in leukocyte migration [1]. While specific IC50 values for individual compounds were not provided, the SAR analysis indicated that fluorine-containing analogs consistently outperformed their hydrogen counterparts.

Anti-inflammatory COX Inhibition SAR In Vivo

Unique 19F NMR Probe Capability Unavailable in Non-Fluorinated or Other Halogenated Benzofurans

The 5-fluorobenzofuran-uracil nucleoside (FBF-dU) serves as a dual-purpose probe, exhibiting distinct 19F NMR chemical shifts and fluorescence changes in response to solvent polarity and biomolecular conformation. This dual functionality is not achievable with non-fluorinated or chlorinated benzofuran analogs, as they lack a sensitive NMR-active nucleus with 100% natural abundance and a wide chemical shift range [1]. For example, FBF-dU reports the formation of different i-motif structures in the c-Myc oncogene promoter, with fluorescence intensity changes of up to 2-fold [2].

19F NMR Fluorescent Probe DNA Conformation Viral RNA

Optimized Lipophilicity (LogP) for CNS Drug Design Compared to 5-H, 5-Cl, and 5-CH3 Analogs

The calculated LogP (XLogP3) of 5-fluorobenzofuran is 2.4, which is within the optimal range (2-3.5) for CNS drug candidates. This value is lower than that of the 5-chloro analog (calculated LogP ≈ 2.8) and higher than the 5-hydroxy analog, positioning it favorably for blood-brain barrier penetration while maintaining adequate solubility . The experimental LogP has been reported as 2.57, confirming this prediction [1].

Lipophilicity LogP CNS Drug Design Physicochemical Properties

High-Impact Application Scenarios for 5-Fluorobenzofuran (CAS 24410-59-1)


Development of Dual 5-HT1A/5-HTT Agents for Depression and Anxiety

Leverage the 60-fold potency enhancement at the serotonin transporter (Ki = 0.5 nM) provided by the 5-fluorobenzofuran core to synthesize high-affinity dual ligands, as demonstrated in the Venkatesan et al. (2010) study [1].

Synthesis of Fluorescent and 19F NMR Probes for Structural Biology

Incorporate the 5-fluorobenzofuran moiety into nucleoside analogs to create dual-mode probes for studying DNA/RNA secondary structures, capitalizing on the unique 19F NMR signal and fluorescence enhancement (up to 2-fold) documented in conformational studies [1].

Optimization of Anti-inflammatory Lead Compounds

Utilize 5-fluorobenzofuran as a key intermediate for synthesizing fluorinated benzofuran derivatives with enhanced in vivo anti-inflammatory activity, as supported by class-level evidence showing superior inhibition of leukocyte migration in the zymosan-induced air pouch model [1].

CNS Drug Discovery Libraries with Optimized Lipophilicity

Incorporate 5-fluorobenzofuran into library synthesis to achieve an optimal LogP of 2.4, which balances BBB permeability and solubility, avoiding the higher lipophilicity of 5-chloro (LogP ≈ 2.8) or 5-methyl analogs [1].

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